molecular formula C14H20ClNO3 B3106911 2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609395-26-7

2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B3106911
CAS No.: 1609395-26-7
M. Wt: 285.76
InChI Key: YLYUJMBXIYZCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H19NO3·HCl and a molecular weight of 285.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 3-chloropropylmorpholine under basic conditions, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15;/h1-2,4-5,12H,3,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYUJMBXIYZCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.